molecular formula C15H22N2O2 B257230 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide

2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No. B257230
M. Wt: 262.35 g/mol
InChI Key: XCKIOPKMXKLHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a member of the amide class of compounds and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and reduce seizures in animal models. Additionally, 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide in lab experiments is its relatively low toxicity. It has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various fields. However, one of the limitations of using 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide. One area of interest is the development of more efficient synthesis methods for 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide and its potential applications in the treatment of various diseases. Finally, there is a need for more comprehensive studies on the safety and toxicity of 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide, particularly in humans.

Synthesis Methods

2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-methylphenol with ethyl chloroacetate in the presence of a base to form 2-(2-methylphenoxy)ethyl acetate. This intermediate is then reacted with pyrrolidine in the presence of a catalyst to form 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide. The synthesis of 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.

properties

Product Name

2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(2-pyrrolidin-1-ylethyl)acetamide

InChI

InChI=1S/C15H22N2O2/c1-13-6-2-3-7-14(13)19-12-15(18)16-8-11-17-9-4-5-10-17/h2-3,6-7H,4-5,8-12H2,1H3,(H,16,18)

InChI Key

XCKIOPKMXKLHLF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCCN2CCCC2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.